Ethyl 2-(diethoxymethyl)benzoate
Description
Ethyl 2-(diethoxymethyl)benzoate is an ester derivative of benzoic acid featuring a diethoxymethyl substituent at the ortho position. This compound is characterized by its branched ether and ester functionalities, which confer distinct physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler benzoate esters.
Properties
CAS No. |
61634-64-8 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
ethyl 2-(diethoxymethyl)benzoate |
InChI |
InChI=1S/C14H20O4/c1-4-16-13(15)11-9-7-8-10-12(11)14(17-5-2)18-6-3/h7-10,14H,4-6H2,1-3H3 |
InChI Key |
FTVUEJNQQXLKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(diethoxymethyl)benzoate can be synthesized through the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to drive the reaction to completion . Another method involves the reaction of an acid chloride with ethanol under similar conditions .
Industrial Production Methods: Industrial production of esters like this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(diethoxymethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(diethoxymethyl)benzoate involves its interaction with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites . The pathways involved often include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares ethyl 2-(diethoxymethyl)benzoate with key benzoate esters, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Effects on Physicochemical Properties
Key Observations :
- Solubility: Methoxy and benzyloxy groups improve lipophilicity, whereas dimethylamino groups enhance polarity and aqueous solubility . This compound’s diethoxy moiety likely balances lipophilic and polar characteristics.
- Reactivity : Acetyl and benzyloxy substituents may participate in nucleophilic reactions or hydrolysis, while diethoxymethyl groups could stabilize adjacent electrophilic centers .
Inhibitory Activity
- Ethyl benzoate derivatives with urea linkers (e.g., DFP00173) exhibit potent aquaporin-3 (AQP3) inhibition, where substituent geometry (e.g., 2,6-dichlorophenyl vs. 4-chlorophenyl) dictates potency .
- Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its electron-donating dimethylamino group enhancing polymerization efficiency .
Volatile Compounds in Natural Products
- Methyl and ethyl benzoates (e.g., methyl 2-methyl butanoate, ethyl hexanoate) dominate berry aromas, suggesting this compound could contribute unique fragrance notes due to its branched ether structure .
Stability and Degradation
- Aliphatic esters (e.g., ethyl acetate) degrade faster under acidic conditions than aromatic esters like ethyl benzoate . The diethoxymethyl group in this compound may confer resistance to hydrolysis due to steric protection of the ester bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
